(4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine

Lipophilicity Drug Design ADME Prediction

(4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine (CAS 1098070-19-9) is a disubstituted benzylamine building block containing an electron‑rich piperidine ring at the para position and a strongly electron‑withdrawing trifluoromethyl group at the meta position of the same phenyl scaffold. Its molecular formula is C₁₃H₁₇F₃N₂ (MW 258.28 g·mol⁻¹) and it possesses a calculated partition coefficient (logP) of 3.21 , placing it in a moderately lipophilic property space suitable for lead‑like molecule assembly.

Molecular Formula C13H17F3N2
Molecular Weight 258.28 g/mol
CAS No. 1098070-19-9
Cat. No. B3081241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine
CAS1098070-19-9
Molecular FormulaC13H17F3N2
Molecular Weight258.28 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=C(C=C2)CN)C(F)(F)F
InChIInChI=1S/C13H17F3N2/c14-13(15,16)11-8-10(9-17)4-5-12(11)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9,17H2
InChIKeyFJZJQBILYOKQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine (CAS 1098070-19-9) – Core Structural & Physicochemical Profile for Informed Procurement


(4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine (CAS 1098070-19-9) is a disubstituted benzylamine building block containing an electron‑rich piperidine ring at the para position and a strongly electron‑withdrawing trifluoromethyl group at the meta position of the same phenyl scaffold . Its molecular formula is C₁₃H₁₇F₃N₂ (MW 258.28 g·mol⁻¹) and it possesses a calculated partition coefficient (logP) of 3.21 [1], placing it in a moderately lipophilic property space suitable for lead‑like molecule assembly. No biological activity has been registered for this compound in the ChEMBL database [1], confirming its role as a non‑bioactive synthetic intermediate and fragment.

Why Generic Substitution Fails – (4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine Cannot Be Replaced by Mono‑Substituted or Isomeric Analogs


Simple replacement of this compound with 4‑(piperidin‑1‑yl)benzylamine (lacking the trifluoromethyl group) or 3‑(trifluoromethyl)benzylamine (lacking the piperidine ring) cannot reproduce its integrated physicochemical signature. The simultaneous presence of the basic piperidine nitrogen and the lipophilic, metabolically stable trifluoromethyl substituent on the same phenyl ring creates a unique electronic environment and a logP value that is 1.36 units higher than that of the non‑fluorinated analog . Likewise, positional isomers that carry the trifluoromethyl group on the piperidine ring instead of the phenyl ring exhibit altered molecular shape and electron distribution, precluding direct interchangeability in structure‑based design . These differences directly impact molecular recognition, synthetic tractability, and downstream screening outcomes, making targeted procurement of this specific regioisomer essential.

Head‑to‑Head Quantitative Differentiation: (4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine vs. Closest Analogs


Lipophilicity (logP) Differentiation vs. Non‑Fluorinated 4‑(Piperidin‑1‑yl)benzylamine

The target compound exhibits a calculated logP of 3.21 [1], substantially higher than the logP of 1.85 reported for 4‑(piperidin‑1‑yl)benzylamine (CAS 214759-73-6), which lacks the trifluoromethyl substituent . This 1.36‑log‑unit increase corresponds to an approximately 23‑fold greater theoretical octanol–water partition coefficient, reflecting markedly enhanced membrane permeability potential.

Lipophilicity Drug Design ADME Prediction

Molecular Weight and Fraction sp³ Distinction for Fragment‑Based Drug Discovery (FBDD)

With a molecular weight of 258.28 g·mol⁻¹ and an sp³‑hybridized carbon fraction of 0.54, the target compound sits near the upper boundary of the traditional ‘rule‑of‑three’ fragment space (MW < 300, fraction sp³ > 0.4) [1]. In contrast, 3‑(trifluoromethyl)benzylamine (CAS 2740-83-2, MW 175.15) is much lighter and lacks the piperidine ring, while the non‑fluorinated analog 4‑(piperidin‑1‑yl)benzylamine (MW 190.28) has similar mass but lower logP . The target compound therefore offers a distinct vector for fragment growing or merging into lead‑like molecules.

Fragment-Based Drug Discovery Property Space Lead-Likeness

Supplier Purity Differentiation: 98% vs. 95% Baseline for Synthesis Reliability

Independent vendor analyses report purity specifications of 95% (CheMenu, catalog CM655935) and 98% (Leyan, product 2292086) for the target compound. The 98% grade provides a 3‑percentage‑point higher purity threshold, reducing the burden of by‑product removal in downstream synthetic steps compared to the 95% grade commonly listed for this compound class.

Chemical Purity Procurement Specification Reproducibility

Regioisomeric Differentiation: CF₃ on Phenyl Ring vs. CF₃ on Piperidine Ring

The target compound bears the trifluoromethyl substituent directly on the phenyl ring, whereas the isomeric building block 4‑(4‑trifluoromethyl‑piperidin‑1‑yl)‑benzylamine (CAS 1416351-77-3) carries the CF₃ group on the aliphatic piperidine ring . This positional difference alters the electron density of the aromatic ring (σ‑withdrawing effect of CF₃ on phenyl vs. inductive effect through piperidine) and is expected to modulate both π–π stacking interactions and the site of oxidative metabolism. No head‑to‑head biological data are available for these two isomers; the differentiation is therefore based on well‑established medicinal chemistry principles for CF₃ placement.

Regioisomerism Electronic Effects Metabolic Stability

Optimal Use Cases for (4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine – Evidence‑Driven Application Scenarios


Fragment‑Based Drug Discovery (FBDD) Fragment Growing & Merging

The compound’s molecular weight (258.28 Da), fraction sp³ (0.54), and moderate lipophilicity (logP 3.21) position it as an ideal fragment for FBDD campaigns targeting hydrophobic binding pockets. Its benzylamine handle allows rapid elaboration via amide coupling or reductive amination, while the piperidine nitrogen provides a basic center for ionic interactions [1].

Medicinal Chemistry SAR Exploration of Lipophilic Basic Scaffolds

Compared with non‑fluorinated 4‑(piperidin‑1‑yl)benzylamine (logP 1.85), the target compound delivers 23‑fold higher theoretical lipophilicity, enabling systematic SAR exploration of logP‑driven potency shifts, membrane permeability, and CYP450 interactions without altering the benzylamine‑piperidine core connectivity .

Synthesis of Regioisomerically Pure Lead Series with Defined Aromatic Electronics

When the medicinal chemistry objective requires a CF₃‑substituted phenyl ring with a directly attached piperidine, the target compound provides the correct regioisomer. The alternative isomer (CF₃ on piperidine) yields different ring electronics and metabolic phenotypes; procurement of the target compound therefore ensures chemotype fidelity in lead optimization .

High‑Purity Building Block Supply for Parallel Library Synthesis

Vendors offer this compound at up to 98% purity (Leyan), reducing purification needs in high‑throughput parallel synthesis. The 3‑percentage‑point purity advantage over the 95% commercial standard translates to cleaner crude reaction profiles and higher library success rates .

Quote Request

Request a Quote for (4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.